2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine
Description
2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine is a substituted pyrimidine derivative characterized by a cyclopropylmethoxy group at position 2 and methyl groups at positions 4 and 6. Pyrimidines are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The cyclopropylmethoxy substituent introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological activity.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-5-8(2)12-10(11-7)13-6-9-3-4-9/h5,9H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQXJAMUMASEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine with cyclopropylmethanol in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity for certain targets, while the dimethyl groups can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the pyrimidine ring significantly impact molecular properties. Below is a comparative analysis of key derivatives:
*Calculated based on molecular formula.
Key Observations :
- Reactivity: Amino (e.g., 2-amino-4,6-dimethoxypyrimidine) and chloro substituents (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) increase electrophilicity, enabling nucleophilic substitution reactions, whereas the cyclopropylmethoxy group may hinder such reactions due to steric effects .
- Crystallinity : Planar derivatives like 4,6-dichloro-5-methoxypyrimidine exhibit short Cl–N contacts (3.09–3.10 Å), stabilizing crystal lattices, while bulky groups (e.g., cyclopropylmethoxy) may disrupt π–π stacking .
Biological Activity
2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopropylmethoxy group and dimethyl substitutions on the pyrimidine ring, which may influence its interaction with biological targets.
The synthesis of 2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes reacting 2,4,6-trimethylpyrimidine with cyclopropylmethanol in the presence of sodium hydride as a strong base, using dimethylformamide (DMF) as a solvent under elevated temperatures.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3O |
| Molecular Weight | 189.23 g/mol |
| CAS Number | 2199836-48-9 |
| Melting Point | Not specified |
| Solubility | Soluble in DMF |
The biological activity of 2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine is thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The cyclopropylmethoxy group enhances binding affinity and selectivity, while the dimethyl groups may influence pharmacokinetic properties .
Biological Activities
Research indicates that compounds similar to 2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine exhibit various biological activities:
Table 2: Biological Activity Studies
| Study Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Exhibited activity against several pathogens | |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Anti-inflammatory | Potential modulation of inflammatory pathways |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrimidine derivatives, including 2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine, against clinical isolates. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
- Cancer Cell Proliferation : In vitro assays demonstrated that this compound could inhibit the proliferation of specific cancer cell lines. Mechanistic studies revealed that it may induce cell cycle arrest at the G1 phase and promote apoptosis through caspase activation.
- Inflammatory Pathway Modulation : Research into the anti-inflammatory properties showed that similar compounds could reduce pro-inflammatory cytokines in vitro, indicating a potential role for 2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
